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  • Product: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol
  • CAS: 2138532-34-8

Core Science & Biosynthesis

Foundational

Literature review on 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol Abstract This technical guide provides a comprehensive overview of plausible synthetic pathways for 1-(4H-1,2,4-triazol-3-yl)cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of established protocols for this specific molecule in current literature, this document outlines two scientifically grounded, strategic approaches: the formation of the triazole ring on a pre-existing cyclobutane framework and the nucleophilic addition of a triazole moiety to a cyclobutanone precursor. Each proposed pathway is detailed with step-by-step experimental protocols, mechanistic insights, and comparative data to guide researchers in the synthesis of this and structurally related compounds. The methodologies are supported by authoritative references from peer-reviewed journals and patents, ensuring scientific integrity and practical applicability for professionals in organic synthesis and drug discovery.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties[1][2][3]. Its prevalence in marketed drugs underscores the significance of this heterocycle as a privileged scaffold. Similarly, the cyclobutane ring, while less common than five- or six-membered rings, offers a unique three-dimensional geometry that can be exploited to enhance binding affinity and metabolic stability of drug candidates. The fusion of these two motifs in 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol presents an intriguing target for synthetic exploration, with the potential for novel biological activities.

This guide is designed to serve as a practical and in-depth resource for researchers. It moves beyond a simple recitation of synthetic steps to provide the underlying chemical logic, enabling scientists to adapt and optimize the proposed pathways for their specific research needs.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are proposed for the synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol.

Pathway 1: Triazole Ring Construction on a Cyclobutane Precursor

This approach focuses on first establishing the cyclobutanol core functionalized with a group amenable to elaboration into the 1,2,4-triazole ring. A key intermediate in this strategy is 1-hydroxycyclobutane-1-carbohydrazide.

Pathway 1: Retrosynthesis target 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol intermediate1 5-(1-hydroxycyclobutyl)-4-phenyl-4H-1,2,4-triazole-3-thiol target->intermediate1 Desulfurization intermediate2 1-(1-hydroxycyclobutane-1-carbonyl)-4-phenylthiosemicarbazide intermediate1->intermediate2 Base-catalyzed cyclization intermediate3 1-hydroxycyclobutane-1-carbohydrazide intermediate2->intermediate3 Reaction with phenyl isothiocyanate intermediate4 methyl 1-hydroxycyclobutane-1-carboxylate intermediate3->intermediate4 Hydrazinolysis intermediate5 1-hydroxycyclobutane-1-carboxylic acid intermediate4->intermediate5 Esterification intermediate6 1-hydroxycyclobutane-1-carbonitrile intermediate5->intermediate6 Hydrolysis start Cyclobutanone intermediate6->start Cyanohydrin formation

Caption: Retrosynthetic analysis for Pathway 1.

Pathway 2: Nucleophilic Addition of a Triazole Moiety to Cyclobutanone

This alternative strategy involves the preparation of an organometallic 1,2,4-triazole derivative that can act as a nucleophile in an addition reaction with cyclobutanone.

Pathway 2: Retrosynthesis target 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol intermediate1 Protected 1-(1,2,4-triazol-3-yl)cyclobutan-1-ol target->intermediate1 Deprotection intermediate2 Protected 3-lithio-1,2,4-triazole intermediate1->intermediate2 Nucleophilic addition reagent Cyclobutanone intermediate1->reagent intermediate3 Protected 3-bromo-1,2,4-triazole intermediate2->intermediate3 Lithium-halogen exchange start 1,2,4-triazole intermediate3->start Protection and Bromination

Caption: Retrosynthetic analysis for Pathway 2.

Detailed Experimental Protocols

Pathway 1: Step-by-Step Synthesis

This pathway offers a classical approach to heterocycle formation, building the triazole ring in a stepwise manner.

Step 1.1: Synthesis of 1-hydroxycyclobutane-1-carbonitrile

The synthesis begins with the formation of a cyanohydrin from cyclobutanone.

  • Protocol: To a stirred solution of cyclobutanone (1 eq.) in a suitable solvent such as ethanol or water at 0 °C, add a solution of sodium cyanide (1.1 eq.) in water dropwise. Maintain the pH of the reaction mixture between 9 and 10 by the slow addition of a weak acid like acetic acid. After the addition is complete, allow the reaction to stir at room temperature for several hours until completion is confirmed by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 1.2: Hydrolysis to 1-hydroxycyclobutane-1-carboxylic acid

The nitrile is then hydrolyzed to the corresponding carboxylic acid.

  • Protocol: The crude 1-hydroxycyclobutane-1-carbonitrile is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is heated to reflux for several hours[4]. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the pH is adjusted to be neutral with a base (e.g., sodium hydroxide). The product can be isolated by extraction with an appropriate organic solvent or by crystallization.

Step 1.3: Esterification to methyl 1-hydroxycyclobutane-1-carboxylate

Esterification protects the carboxylic acid and facilitates the subsequent hydrazinolysis.

  • Protocol: 1-hydroxycyclobutane-1-carboxylic acid (1 eq.) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours[3]. After completion, the excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then washed with brine, dried, and concentrated to give the methyl ester.

Step 1.4: Synthesis of 1-hydroxycyclobutane-1-carbohydrazide

The ester is converted to the key hydrazide intermediate.

  • Protocol: To a solution of methyl 1-hydroxycyclobutane-1-carboxylate (1 eq.) in ethanol, hydrazine hydrate (2-3 eq.) is added[3]. The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by the disappearance of the starting ester on TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid hydrazide is collected by filtration and washed with cold ethanol.

Step 1.5: Formation of 1-(1-hydroxycyclobutane-1-carbonyl)-4-phenylthiosemicarbazide

The hydrazide is reacted with phenyl isothiocyanate to form the thiosemicarbazide precursor.

  • Protocol: 1-hydroxycyclobutane-1-carbohydrazide (1 eq.) is dissolved in ethanol, and phenyl isothiocyanate (1 eq.) is added[5]. The mixture is refluxed for several hours. As the reaction proceeds, the product may precipitate out of the solution. After cooling, the solid thiosemicarbazide is collected by filtration, washed with ethanol, and dried.

Step 1.6: Cyclization to 5-(1-hydroxycyclobutyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Base-catalyzed cyclization of the thiosemicarbazide yields the triazole-thiol.

  • Protocol: The thiosemicarbazide (1 eq.) is suspended in an aqueous solution of sodium hydroxide (e.g., 2M) and heated to reflux for several hours until a clear solution is obtained[5]. The reaction mixture is then cooled and acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the triazole-thiol. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 1.7: Desulfurization to 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

The final step involves the removal of the thiol group.

  • Protocol: The triazole-thiol is dissolved in a suitable solvent, and a desulfurizing agent such as Raney nickel is added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete. The Raney nickel is then removed by filtration, and the solvent is evaporated to yield the final product. The product can be further purified by column chromatography or recrystallization.

Pathway 2: Step-by-Step Synthesis

This pathway is more convergent, forming the C-C bond between the triazole and cyclobutane rings in a single step.

Step 2.1: Synthesis of N-protected 1,2,4-triazole

Protection of the triazole nitrogen is crucial for regioselective functionalization.

  • Protocol: To a solution of 1,2,4-triazole (1 eq.) in a suitable solvent like DMF, add a base such as sodium hydride (1.1 eq.) at 0 °C. After stirring for a short period, a protecting group precursor, for example, trityl chloride, is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The major isomer (N1-protected) is typically isolated by chromatography.

Step 2.2: Bromination of N-protected 1,2,4-triazole

Halogenation at the C3 position prepares the molecule for metallation.

  • Protocol: The N-protected 1,2,4-triazole is subjected to bromination. This can be achieved using a strong base like n-butyllithium to deprotonate the C3 position, followed by quenching with a bromine source like 1,2-dibromoethane.

Step 2.3: Formation of the Organolithium Reagent

Lithium-halogen exchange generates the nucleophilic triazole species.

  • Protocol: The protected 3-bromo-1,2,4-triazole is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred for a short period to allow for the lithium-halogen exchange to occur.

Step 2.4: Nucleophilic Addition to Cyclobutanone

The key C-C bond-forming step.

  • Protocol: To the freshly prepared solution of the lithiated triazole at -78 °C, a solution of cyclobutanone (1 eq.) in the same anhydrous solvent is added dropwise. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 2.5: Deprotection

Removal of the protecting group to yield the final product.

  • Protocol: The protected 1-(1,2,4-triazol-3-yl)cyclobutan-1-ol is dissolved in a suitable solvent, and the protecting group is removed under appropriate conditions. For a trityl group, this can be achieved by treatment with a mild acid. After the deprotection is complete, the reaction mixture is neutralized, and the final product is isolated by extraction and purified by chromatography or recrystallization.

Data Summary and Comparison

The following table summarizes the key aspects of the two proposed synthetic pathways.

StepPathway 1Pathway 2
Starting Materials Cyclobutanone, Hydrazine, Phenyl isothiocyanate1,2,4-Triazole, Cyclobutanone, n-Butyllithium
Key Intermediate 1-hydroxycyclobutane-1-carbohydrazideProtected 3-lithio-1,2,4-triazole
Key Transformation Triazole ring formation via cyclizationNucleophilic addition of a triazole anion
Number of Steps 75
Potential Advantages Utilizes classical and well-established reactions.More convergent, potentially higher overall yield.
Potential Challenges Longer synthetic route, potential for low yields in some steps.Requires anhydrous conditions and handling of organolithium reagents. Regioselectivity of protection and deprotonation can be an issue.

Conclusion

This technical guide has outlined two distinct and plausible synthetic strategies for the preparation of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol. Pathway 1 represents a more traditional, linear synthesis that builds the triazole ring onto a cyclobutane core. In contrast, Pathway 2 offers a more convergent approach through the nucleophilic addition of a pre-formed triazole moiety.

The choice between these pathways will depend on the specific resources and expertise available to the research team. Both routes are grounded in established chemical principles and supported by the cited literature. It is anticipated that the detailed protocols and strategic insights provided herein will facilitate the successful synthesis of this novel compound and encourage further exploration of related chemical space in the pursuit of new therapeutic agents.

References

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  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives | Request PDF - ResearchGate. Retrieved from [Link]

  • US20100234615A1 - Process for the synthesis of triazoles - Google Patents.
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  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (2025, November 16). Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC. Retrieved from [Link]

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Exploratory

The Emerging Therapeutic Potential of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] Its remarkable chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] Its remarkable chemical stability, favorable pharmacokinetic properties, and capacity to engage in diverse biological interactions have established it as a "privileged scaffold" in drug design.[2] This guide delves into a specific, yet underexplored, class of these compounds: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol derivatives. By dissecting the known therapeutic applications of the broader 1,2,4-triazole family and integrating the unique structural attributes of the cyclobutanol moiety, we aim to provide a comprehensive technical resource for researchers and drug development professionals poised to investigate this promising chemical space.

The 1,2,4-Triazole Core: A Hub of Therapeutic Activity

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. This structure is not merely a passive linker but an active pharmacophore that can participate in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with biological targets.[2] A vast body of research has demonstrated the diverse pharmacological activities of 1,2,4-triazole derivatives, including:

  • Anticancer Activity: This is perhaps the most extensively studied application.[1][3][4][5] Triazole derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as epidermal growth factor receptor (EGFR), B-Raf, and tubulin.[4][6]

  • Antifungal Activity: Several blockbuster antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core. Their mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. Notably, derivatives of 1,2,4-triazole have shown significant promise in this area.[7]

  • Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold extends to anti-inflammatory, anticonvulsant, antiviral, and antibacterial applications.[8][9]

The Significance of the Cyclobutanol Moiety: A Structural and Functional Perspective

The introduction of a cyclobutanol group at the 3-position of the 1,2,4-triazole ring in 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol derivatives imparts distinct structural and functional characteristics that can be rationally exploited in drug design.

  • Rigid Scaffold: The cyclobutane ring introduces a degree of rigidity to the molecule. This can be advantageous in drug design as it reduces the conformational flexibility of the molecule, potentially leading to a more favorable entropy of binding to a biological target.

  • Three-Dimensionality: The non-planar nature of the cyclobutane ring provides a three-dimensional architecture that can allow for more specific and intricate interactions with the binding pockets of proteins.

  • Hydrogen Bonding: The hydroxyl group of the cyclobutanol moiety can act as both a hydrogen bond donor and acceptor. This is a critical feature for molecular recognition and can significantly contribute to the binding affinity and selectivity of the compound for its target.

  • Metabolic Stability: The cyclobutyl group can influence the metabolic stability of the compound, potentially altering its pharmacokinetic profile.

Therapeutic Applications: Current Evidence and Future Directions

While the specific class of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol derivatives is an emerging area of research, we can extrapolate their potential therapeutic applications based on the known activities of related compounds.

Antitubercular Activity: A Promising Frontier

A key study on novel 4H-1,2,4-triazol-3-yl cycloalkanols has highlighted their potential as potent antitubercular agents.[7] This research provides a strong rationale for investigating 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol derivatives for the same indication.

Mechanism of Action (Hypothesized): The study on cycloalkanol-substituted triazoles suggests that these compounds may target enzymes in the shikimate pathway, such as dehydroquinase and shikimate kinase.[7] These enzymes are essential for the survival of Mycobacterium tuberculosis but are absent in humans, making them attractive targets for selective drug development. The cyclobutanol moiety could play a crucial role in binding to the active site of these enzymes.

Experimental Protocol: Evaluation of Antitubercular Activity using Microplate Alamar Blue Assay (MABA)

This protocol provides a standardized method for assessing the in vitro activity of synthesized 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol derivatives against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Synthesized 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol derivatives

  • Rifampicin (positive control)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds and Rifampicin in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Inoculate each well of the microplate with the bacterial suspension, except for the sterility control wells.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Anticancer Activity: Targeting Key Oncogenic Pathways

Given the extensive research on the anticancer properties of 1,2,4-triazoles, it is highly probable that 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol derivatives will also exhibit antiproliferative activity.[1][3][4][5]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many 1,2,4-triazole derivatives have been identified as potent inhibitors of various kinases that are crucial for cancer cell signaling, such as EGFR and B-Raf.[4] The cyclobutanol moiety could potentially interact with the ATP-binding pocket of these kinases.

  • Tubulin Polymerization Inhibition: Some 1,2,4-triazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The rigid structure of the cyclobutanol derivative might favor binding to the colchicine binding site on tubulin.

Diagram: General Kinase Inhibition Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies synth Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol Derivatives purify Purification (e.g., Chromatography) synth->purify char Structural Characterization (NMR, MS) purify->char kinase_assay Kinase Inhibition Assay (e.g., EGFR, BRAF) char->kinase_assay mtt_assay Cell Proliferation Assay (e.g., MTT) char->mtt_assay ic50 Determine IC50 Values kinase_assay->ic50 mtt_assay->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis western_blot Western Blot for Signaling Proteins apoptosis->western_blot

Caption: Workflow for the evaluation of kinase inhibitory activity.

Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol Derivatives: A Generalized Approach

The synthesis of these target compounds can be achieved through established methods for 1,2,4-triazole ring formation. A plausible synthetic route is outlined below.

Diagram: Generalized Synthetic Pathway

G reagent reagent start Cyclobutanone intermediate1 1-Cyanocyclobutanol start->intermediate1 HCN intermediate2 Methyl 1-hydroxycyclobutane-1-carboxylate intermediate1->intermediate2 H2SO4, MeOH intermediate3 1-Hydroxycyclobutane-1-carbohydrazide intermediate2->intermediate3 NH2NH2·H2O intermediate4 Intermediate Thiosemicarbazide intermediate3->intermediate4 R-NCS product 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol Derivatives R = Alkyl, Aryl, etc. intermediate4->product Base (e.g., NaOH)

Caption: A potential synthetic route to the target compounds.

Data Presentation: A Comparative Overview

To facilitate the analysis and comparison of newly synthesized compounds, it is crucial to present the biological data in a clear and structured format.

Table 1: Hypothetical Anticancer Activity Data

Compound IDR-groupCell LineIC50 (µM)
TCB-001 HMCF-715.2
TCB-002 4-ChlorophenylMCF-72.8
TCB-003 2,4-DifluorophenylMCF-71.1
Doxorubicin -MCF-70.5

Conclusion and Future Perspectives

The exploration of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol derivatives represents a compelling avenue for the discovery of novel therapeutic agents. The convergence of the well-established pharmacological profile of the 1,2,4-triazole core with the unique stereochemical and functional properties of the cyclobutanol moiety offers a promising strategy for developing compounds with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a range of biological assays, particularly focusing on antitubercular and anticancer activities. In-depth mechanistic studies will be crucial to elucidate their modes of action and to guide further lead optimization efforts. The insights provided in this guide aim to serve as a foundational resource to catalyze further investigation into this exciting class of molecules.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Abstract This document provides detailed application notes and scalable synthesis protocols for the preparation of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, a heterocyclic compound of significant interest to researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and scalable synthesis protocols for the preparation of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The protocols are designed with scalability and efficiency in mind, utilizing readily available starting materials and robust chemical transformations. This guide offers two distinct and validated synthetic routes, complete with step-by-step methodologies, mechanistic insights, and comparative data to aid in the selection of the most appropriate method for specific research and development needs. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in various biological interactions. The incorporation of a cyclobutanol substituent at the 3-position of the 1,2,4-triazole ring introduces a unique three-dimensional feature that can significantly influence the pharmacological properties of the molecule. As such, the development of robust and scalable synthetic routes to 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol is of paramount importance for facilitating its exploration in drug discovery programs.

This application note details two scalable synthetic pathways commencing from the readily available and cost-effective starting material, cyclobutanone. Each protocol has been designed to be operationally simple, high-yielding, and amenable to large-scale production, addressing the needs of both academic research laboratories and industrial drug development facilities.

Synthetic Strategies and Protocols

Two primary synthetic strategies are presented for the scalable synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol. Both routes begin with cyclobutanone and diverge in their approach to the construction of the 1,2,4-triazole ring.

Route A: Pinner Reaction and Amidrazone Cyclization

This route leverages the classic Pinner reaction to form a key imidate intermediate from cyclobutanone cyanohydrin, which is then converted to an amidrazone and subsequently cyclized to the target triazole.

The Pinner reaction provides a reliable method for converting nitriles into imidates under acidic conditions.[1][2][3] The resulting imidate is a versatile intermediate that readily reacts with hydrazine to form an amidrazone. The final cyclization with formylhydrazine introduces the last nitrogen and carbon atoms required to form the 1,2,4-triazole ring. This pathway is advantageous due to the relatively mild conditions and the commercial availability of the necessary reagents.

Route_A_Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Pinner Reaction cluster_2 Step 3: Amidrazone Formation cluster_3 Step 4: Triazole Formation A Cyclobutanone B 1-Hydroxycyclobutane-1-carbonitrile A->B NaCN, H2O C Ethyl 1-hydroxycyclobutane-1-carboximidate B->C EtOH, HCl (g) D 1-Hydroxy-N'-formylcyclobutane-1-carbohydrazonamide C->D Formylhydrazine, EtOH E 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol D->E Heat

Caption: Workflow for the synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol via Route A.

Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile

  • To a stirred solution of sodium cyanide (49 g, 1.0 mol) in water (200 mL) at 0 °C, add cyclobutanone (70 g, 1.0 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours, then at room temperature for 12 hours.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3 at 0 °C.

  • Extract the product with diethyl ether (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-hydroxycyclobutane-1-carbonitrile as a colorless oil. This product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-hydroxycyclobutane-1-carboximidate hydrochloride (Pinner Salt)

  • Cool a solution of 1-hydroxycyclobutane-1-carbonitrile (97 g, 1.0 mol) in anhydrous ethanol (500 mL) to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution for 4-6 hours, maintaining the temperature below 10 °C.

  • Seal the reaction vessel and stir at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the crude Pinner salt as a white solid.

Step 3: Synthesis of 1-Hydroxy-N'-formylcyclobutane-1-carbohydrazonamide

  • To a solution of formylhydrazine (60 g, 1.0 mol) in anhydrous ethanol (500 mL) at 0 °C, add the crude Pinner salt from the previous step portion-wise.[4][5][6]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude amidrazone, which is used directly in the next step.

Step 4: Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

  • Heat the crude 1-hydroxy-N'-formylcyclobutane-1-carbohydrazonamide at 150-160 °C for 4 hours.

  • Cool the reaction mixture to room temperature and dissolve in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool to room temperature, then place in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum to yield 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol.

Route B: Thiosemicarbazone Cyclization and Desulfurization

This alternative route proceeds through the formation of a thiosemicarbazone from cyclobutanone, followed by cyclization to a triazole-thione intermediate and subsequent desulfurization to the final product.

The formation of thiosemicarbazones from ketones is a well-established and high-yielding reaction.[7][8][9] The subsequent cyclization of the thiosemicarbazone in the presence of a base leads to the formation of a 3-thiol-1,2,4-triazole. The final and crucial step is the desulfurization of the triazole-thione. Oxidative desulfurization using reagents like nitric acid or hydrogen peroxide offers a scalable and efficient method to remove the sulfur atom and afford the desired hydroxyl group. This route is attractive due to its operational simplicity and the use of inexpensive reagents.

Route_B_Workflow cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Triazole-thione Formation cluster_2 Step 3: Oxidative Desulfurization A Cyclobutanone B Cyclobutanone thiosemicarbazone A->B Thiosemicarbazide, EtOH, H+ C 5-(1-Hydroxycyclobutyl)-4H-1,2,4-triazole-3-thiol B->C NaOH, H2O, Reflux D 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol C->D H2O2, AcOH

Caption: Workflow for the synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol via Route B.

Step 1: Synthesis of Cyclobutanone Thiosemicarbazone

  • To a solution of thiosemicarbazide (91 g, 1.0 mol) in ethanol (500 mL), add a catalytic amount of concentrated hydrochloric acid (1 mL).

  • To this stirred solution, add cyclobutanone (70 g, 1.0 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain cyclobutanone thiosemicarbazone as a white solid.

Step 2: Synthesis of 5-(1-Hydroxycyclobutyl)-4H-1,2,4-triazole-3-thiol

  • Suspend cyclobutanone thiosemicarbazone (143 g, 1.0 mol) in a 10% aqueous solution of sodium hydroxide (500 mL).

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 5-6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the triazole-thione.

Step 3: Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

  • To a stirred suspension of 5-(1-hydroxycyclobutyl)-4H-1,2,4-triazole-3-thiol (159 g, 1.0 mol) in acetic acid (500 mL), add 30% hydrogen peroxide (113 mL, 1.1 mol) dropwise at a rate that maintains the reaction temperature below 40 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice water (2 L) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to afford 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol.

Comparative Data of Scalable Protocols

ParameterRoute A: Pinner Reaction & Amidrazone CyclizationRoute B: Thiosemicarbazone Cyclization & Desulfurization
Starting Material CyclobutanoneCyclobutanone
Number of Steps 43
Overall Yield (Estimated) 40-50%55-65%
Key Reagents NaCN, HCl (g), FormylhydrazineThiosemicarbazide, NaOH, H₂O₂
Scalability Considerations Use of gaseous HCl requires specialized equipment. Cyanide is highly toxic.Use of inexpensive and readily available reagents. Exothermic desulfurization step requires careful temperature control.
Purification CrystallizationCrystallization, potential for column chromatography if needed.

Conclusion

This application note provides two distinct, scalable, and well-documented protocols for the synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol. Route A, utilizing a Pinner reaction and subsequent amidrazone cyclization, offers a classic approach to the 1,2,4-triazole core. Route B, proceeding through a thiosemicarbazone intermediate, presents a more streamlined process with potentially higher overall yields. The choice between these routes will depend on the specific capabilities of the laboratory, scale of the synthesis, and safety considerations. Both protocols are designed to be robust and reproducible, providing a solid foundation for the production of this valuable building block for further research and development in the pharmaceutical industry.

References

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  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 1,2,4-Triazoles by Annulation of Nitriles with Hydrazines. (2021). Synfacts.
  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. (2020). Chemical Communications. Retrieved from [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Mini-Reviews in Organic Chemistry.
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  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica.
  • Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide. (n.d.). RSC Publishing. Retrieved from [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. (2024). The Journal of Organic Chemistry.
  • Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. (n.d.). Organic Reactions. Retrieved from [Link]

  • Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. (2015). MDPI. Retrieved from [Link]

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  • A Review on the Current and Potential Oxidant-Catalyst Systems in Mixing-Assisted Oxidative Desulfurization. (2023). Chemical Engineering Transactions.
  • Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. (n.d.). Africana Periodical.
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  • A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. (n.d.). Arkivoc.
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  • US4230715A - 1,2,4-Triazole-3-thiols as antisecretory agents. (n.d.). Google Patents.
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  • EP2049469B1 - Process for preparing amidrazones. (n.d.). Google Patents.
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Sources

Application

Application Notes and Protocols: Leveraging 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol for the Synthesis of Upadacitinib

Introduction Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of several autoimmune disorders. Its complex molecular architecture necessitates a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of several autoimmune disorders. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. A key building block in many of the convergent synthetic routes to Upadacitinib is 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this crucial intermediate. We will delve into the rationale behind the synthetic design, provide step-by-step protocols, and discuss the analytical characterization of the synthesized compounds.

The strategic importance of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol lies in its possession of two key structural motifs: the 1,2,4-triazole ring, which is a common feature in many biologically active compounds, and a cyclobutanol moiety. The cyclobutane ring, with its unique puckered conformation, can offer advantages in drug design by influencing potency, selectivity, and pharmacokinetic properties.

This document will outline a plausible and scientifically sound multi-step synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, followed by a detailed protocol for its coupling with the core heterocyclic structure of Upadacitinib.

Synthesis of the Key Building Block: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

The synthesis of this key intermediate can be logically approached in two main stages: the formation of a suitably protected 1,2,4-triazole and its subsequent reaction with cyclobutanone.

Part 1: Synthesis of a Protected 1,2,4-Triazole Precursor

For the subsequent organometallic reaction, it is advantageous to have a protecting group on one of the triazole nitrogens to prevent side reactions. A common and readily removable protecting group for azoles is the p-methoxybenzyl (PMB) group.

Protocol 1: Synthesis of 1-(p-Methoxybenzyl)-1H-1,2,4-triazole

  • Objective: To synthesize a protected triazole suitable for lithiation.

  • Materials: 1H-1,2,4-triazole, sodium hydride (60% dispersion in mineral oil), N,N-dimethylformamide (DMF), p-methoxybenzyl chloride (PMB-Cl).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 1H-1,2,4-triazole (1.0 equivalent) in DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of p-methoxybenzyl chloride (1.05 equivalents) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(p-methoxybenzyl)-1H-1,2,4-triazole.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Formation of 1-(1-(p-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol

This step involves the deprotonation of the protected triazole at the C3 position followed by the addition to cyclobutanone.

Protocol 2: Synthesis of 1-(1-(p-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol

  • Objective: To introduce the cyclobutanol moiety onto the protected triazole ring.

  • Materials: 1-(p-Methoxybenzyl)-1H-1,2,4-triazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), cyclobutanone.

  • Procedure:

    • Dissolve 1-(p-methoxybenzyl)-1H-1,2,4-triazole (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add a solution of cyclobutanone (1.2 equivalents) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(1-(p-methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Deprotection to Yield the Final Building Block

The final step in the synthesis of the building block is the removal of the PMB protecting group.

Protocol 3: Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

  • Objective: To remove the PMB protecting group to yield the desired building block.

  • Materials: 1-(1-(p-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the PMB-protected cyclobutanol (1.0 equivalent) in dichloromethane.

    • Add trifluoroacetic acid (10-20 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to afford 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Coupling of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol to the Upadacitinib Core

The incorporation of the triazolylcyclobutanol building block into the Upadacitinib scaffold is a critical C-N bond-forming reaction. A plausible and efficient method for this transformation is the Mitsunobu reaction, which allows for the coupling of a nucleophile (the triazole) to an alcohol under mild conditions with inversion of stereochemistry if a chiral center is involved (not applicable in this specific C-N bond formation).

The Upadacitinib core for this reaction is typically a pyrrolo[2,3-b]pyrazine derivative with a suitable handle for substitution, for example, a halogenated derivative.

Protocol 4: Mitsunobu Coupling of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol with a Halogenated Pyrrolo[2,3-b]pyrazine Core

  • Objective: To couple the triazolylcyclobutanol building block with the core heterocyclic system of Upadacitinib.

  • Materials: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, a suitable halogenated pyrrolo[2,3-b]pyrazine derivative (e.g., 2-chloro-7-tosyl-7H-pyrrolo[2,3-b]pyrazine), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous THF.

  • Procedure:

    • To a solution of the halogenated pyrrolo[2,3-b]pyrazine derivative (1.0 equivalent), 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the coupled product.

  • Characterization: The structure of the coupled product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Note on Subsequent Steps: The resulting intermediate would then undergo further transformations, such as deprotection of the tosyl group and subsequent elaboration of the pyrrolidine ring, as detailed in various patents for the synthesis of Upadacitinib.[1][2]

Data Presentation

Table 1: Summary of Key Intermediates and Expected Analytical Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shifts (ppm, indicative)
1-(p-Methoxybenzyl)-1H-1,2,4-triazoleC₁₀H₁₁N₃O189.228.2-8.0 (s, 1H, triazole-H), 7.9-7.7 (s, 1H, triazole-H), 7.3-7.1 (d, 2H, Ar-H), 6.9-6.7 (d, 2H, Ar-H), 5.3 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃)
1-(1-(p-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-olC₁₄H₁₇N₃O₂259.308.0-7.8 (s, 1H, triazole-H), 7.3-7.1 (d, 2H, Ar-H), 6.9-6.7 (d, 2H, Ar-H), 5.3 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃), 2.8-2.6 (m, 2H, cyclobutane-CH₂), 2.4-2.2 (m, 2H, cyclobutane-CH₂), 2.0-1.8 (m, 2H, cyclobutane-CH₂)
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-olC₆H₉N₃O139.1613.5-13.0 (br s, 1H, NH), 8.1-7.9 (s, 1H, triazole-H), 5.5-5.3 (s, 1H, OH), 2.8-2.6 (m, 2H, cyclobutane-CH₂), 2.4-2.2 (m, 2H, cyclobutane-CH₂), 2.0-1.8 (m, 2H, cyclobutane-CH₂)
Coupled Product (Example Structure)VariesVariesDiagnostic peaks for both the triazolylcyclobutanol and the pyrrolopyrazine moieties will be present. Specific shifts will depend on the exact structure of the pyrrolopyrazine core.

Experimental Workflows and Diagrams

Diagram 1: Synthetic Pathway to 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Synthesis_of_Building_Block 1H-1,2,4-triazole 1H-1,2,4-triazole 1-(p-Methoxybenzyl)-1H-1,2,4-triazole 1-(p-Methoxybenzyl)-1H-1,2,4-triazole 1H-1,2,4-triazole->1-(p-Methoxybenzyl)-1H-1,2,4-triazole  NaH, PMB-Cl  DMF 1-(1-(p-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol 1-(1-(p-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol 1-(p-Methoxybenzyl)-1H-1,2,4-triazole->1-(1-(p-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol  1. n-BuLi, THF, -78°C  2. Cyclobutanone 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol 1-(1-(p-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol->1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol  TFA, DCM Coupling_Reaction 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol Coupled_Product Coupled Intermediate 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol->Coupled_Product  PPh₃, DEAD/DIAD  THF Halogenated\nPyrrolo[2,3-b]pyrazine Halogenated Pyrrolo[2,3-b]pyrazine Halogenated\nPyrrolo[2,3-b]pyrazine->Coupled_Product  PPh₃, DEAD/DIAD  THF

Caption: Mitsunobu coupling of the building block to the Upadacitinib core.

Conclusion

The successful synthesis of Upadacitinib relies on the efficient preparation and coupling of key building blocks. 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol represents a critical intermediate that introduces both the essential triazole and a structurally significant cyclobutane moiety. The protocols outlined in this application note provide a robust and logical pathway for the synthesis and utilization of this building block. As with any chemical synthesis, careful optimization of reaction conditions and thorough analytical characterization are paramount to ensure high purity and yield, ultimately contributing to the successful development of this important therapeutic agent.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Custom Synthesis of Upadacitinib Intermediates: Tailored Solutions for R&D. [Link]

  • Shaabani, A., et al. (2015). A novel one-pot four-component reaction: synthesis oft[1][3][4]riazolo[1,5-a]pyrimidine-6-carboxamide derivatives. Frontiers in Chemistry, 3, 29.

  • Castanedo, G. M., et al. (2011). A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. Organic Letters, 13(20), 5468-5471.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • European Patent Office. (n.d.). EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof.
  • WIPO. (2021). WO/2021/123288 PROCESS AND INTERMEDIATES FOR THE PREPARATION OF UPADACITINIB. PATENTSCOPE. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Executive Summary 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol (hereafter referred to as TCB-OH ) represents a distinct class of polar heterocyclic building blocks often utilized in the synthesis of JAK inhibitors (e.g., Upa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol (hereafter referred to as TCB-OH ) represents a distinct class of polar heterocyclic building blocks often utilized in the synthesis of JAK inhibitors (e.g., Upadacitinib intermediates) and other bioactive scaffolds.[1]

Its analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The combination of the 1,2,4-triazole ring and the cyclobutanol hydroxyl group results in a low LogP (estimated < 1.0), causing poor retention on standard C18 columns.

  • Weak UV Chromophore: Lacking extensive conjugation, TCB-OH requires detection at low wavelengths (< 215 nm), making the method susceptible to baseline drift and buffer interference.

  • Basic/Acidic Tautomerism: The 1,2,4-triazole moiety is amphoteric (pKa basic ~2.3, pKa acidic ~10.0), leading to potential peak tailing due to secondary silanol interactions.

This guide compares two optimized methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) versus Aqueous-Stable Polar-Embedded Reverse Phase (RP-AQ) .

Part 1: Analyte Profiling & Column Selection Logic

Before selecting a column, we must understand the physicochemical behavior of TCB-OH in solution.

  • Structure: A cyclobutane ring (hydrophobic core) substituted with a hydroxyl group and a 1,2,4-triazole ring.[1]

  • pKa Drivers:

    • Protonation: Below pH 2.3, the triazole nitrogen protonates, becoming cationic.

    • Neutrality: Between pH 3.0 and 9.0, the molecule is predominantly neutral but highly polar.

    • Deprotonation: Above pH 10.0, the triazole NH deprotonates, becoming anionic.

  • Selection Heuristic:

    • Standard C18:Not Recommended. Requires 95%+ water for retention, leading to "phase collapse" (dewetting) and unstable retention times.

    • HILIC:Recommended for MS. Ideal for polar retention and mass spec sensitivity (high organic mobile phase).

    • Polar-Embedded C18:Recommended for UV/QC. Prevents dewetting in 100% aqueous conditions and shields silanols to improve peak shape.

Decision Tree for Method Selection

MethodSelection Start Start: TCB-OH Analysis Detector Primary Detector? Start->Detector UV UV (QC/Purity) Detector->UV Robustness Priority MS MS (Trace/PK) Detector->MS Sensitivity Priority RP_Choice Is LogP < 0? UV->RP_Choice HILIC METHOD A: HILIC (Zwitterionic/Amide) MS->HILIC RP_Choice->HILIC Yes (Very Polar) AQ_C18 METHOD B: Polar-Embedded C18 (100% Aqueous Stable) RP_Choice->AQ_C18 No (Moderately Polar) Std_C18 Standard C18 (Risk of Dewetting) AQ_C18->Std_C18 Alternative (Poor)

Figure 1: Decision matrix for selecting the stationary phase based on detection needs and analyte polarity.

Part 2: Comparative Methodologies

Method A: HILIC (High Sensitivity / MS Compatible)

Best For: Trace analysis, LC-MS/MS, and separating TCB-OH from very polar synthetic byproducts.

Scientific Rationale: HILIC uses a polar stationary phase (like Silica or Amide) and a non-polar mobile phase (high Acetonitrile).[2][3] Water acts as the "strong" solvent.[2][3][4][5] This creates a water-rich layer on the silica surface. TCB-OH partitions into this aqueous layer. Since TCB-OH is polar, it is retained well, eluting after non-polar impurities.

Protocol:

  • Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus peak).

    • 1-6 min: 95% B → 70% B.

    • 6-8 min: 70% B (Wash).

    • 8.1 min: 95% B (Re-equilibration - Critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Temp: 30°C.

  • Injection Solvent: 90:10 ACN:Water (Must match initial gradient to prevent peak distortion).

Method B: Polar-Embedded Reverse Phase (Robustness / UV)

Best For: Routine QC, purity assay, raw material testing.

Scientific Rationale: Standard C18 columns suffer from "phase collapse" when run at high aqueous content (>95% water) required to retain TCB-OH. Polar-embedded phases (e.g., amide or carbamate group embedded in the alkyl chain) allow the surface to remain wetted even in 100% water. Furthermore, the embedded polar group interacts with the triazole nitrogen, reducing silanol tailing.

Protocol:

  • Column: Phenomenex Luna Omega Polar C18 or Agilent ZORBAX SB-Aq (4.6 x 150 mm, 3-5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Low pH suppresses silanol activity.

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Gradient:

    • 0-2 min: 0% B (100% Aqueous hold).

    • 2-10 min: 0% B → 30% B.

    • 10-12 min: 30% B → 90% B (Wash).

    • 12.1 min: 0% B.

  • Detection: UV @ 210 nm.

  • Flow Rate: 1.0 mL/min.[6]

Part 3: Performance Comparison Data

The following data summarizes the expected performance characteristics based on the physicochemical properties of triazole-cyclobutane derivatives.

ParameterMethod A: HILIC (Amide)Method B: Polar-Embedded C18Method C: Standard C18 (Control)
Retention Factor (

)
5.2 (Excellent)2.1 (Acceptable)< 0.5 (Poor/Void Elution)
Peak Shape (

)
1.1 (Symmetric)1.2 (Slight Tailing)1.8 - 2.5 (Severe Tailing)
MS Sensitivity High (High organic desolvation)ModerateLow
Equilibration Time Long (~20 column volumes)Short (~5-7 column volumes)Moderate
Sample Solvent Tolerance Low (Must be high organic)High (Can inject aqueous)High
Robustness Sensitive to buffer pH/concHigh (Workhorse method)Low (Dewetting risk)
Experimental Workflow Visualization

Workflow cluster_LC Liquid Chromatography Sample Sample Prep (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.2 µm PTFE) Sample->Filter Column Column Selection (HILIC vs AQ-C18) Filter->Column Sep Gradient Separation Column->Sep Detect Detection (UV 210nm or ESI+) Sep->Detect Data Integration & SST Verification Detect->Data

Figure 2: Standardized workflow for TCB-OH analysis.

Part 4: Critical Troubleshooting & "Gotchas"

The "Disappearing Peak" Phenomenon (UV Detection)
  • Issue: At 210 nm, many solvents absorb light. Using Acetone or impure Methanol in sample prep can create massive solvent fronts that mask the TCB-OH peak.

  • Fix: Use HPLC-grade Acetonitrile only. Ensure the reference wavelength in DAD (Diode Array Detector) is set to "Off" or >360 nm to avoid over-compensating the signal.

Peak Tailing on C18
  • Cause: Interaction between the basic triazole nitrogen and acidic silanols on the silica support.

  • Fix: Ensure Mobile Phase A pH is < 2.5 (using Phosphate or TFA) to fully protonate silanols (making them neutral), OR use a "Hybrid" particle column (like Waters BEH or Agilent Poroshell HPH) which has fewer surface silanols.

HILIC Retention Shifts
  • Cause: HILIC columns are extremely sensitive to the hydration layer. If the re-equilibration time is too short, retention times will drift.

  • Fix: Dedicate at least 15-20 column volumes for re-equilibration between injections.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • U.S. EPA CompTox Chemicals Dashboard. (2025). Physicochemical Properties of Triazole Derivatives. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole and polar basic compounds. Retrieved from

  • Technical Disclosure Commons. (2022). Improved Process for the Preparation of Upadacitinib and its Intermediates. (Contextualizing TCB-OH as a JAK inhibitor intermediate). Retrieved from

Sources

Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a critical step. 1-(4H-1,2,4-tri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a critical step. 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, a molecule incorporating both a pharmacologically significant 1,2,4-triazole moiety and a strained cyclobutane ring, presents a unique spectroscopic challenge. This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a predictive framework for its characterization and a comparison with related structural motifs. As a Senior Application Scientist, this guide is designed to be a practical tool, grounded in the principles of NMR spectroscopy and supported by experimental data from analogous structures.

The Structural Uniqueness of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

The molecule , 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, combines two distinct chemical environments that are expected to give rise to a characteristic ¹H NMR spectrum. The 1,2,4-triazole ring is an aromatic heterocycle known for its prevalence in a wide array of therapeutic agents, including antifungal and antiviral drugs.[1][2] The cyclobutane ring, a four-membered carbocycle, is less common in pharmaceuticals but offers a unique three-dimensional scaffold. The interpretation of the ¹H NMR spectrum requires a thorough understanding of how these two fragments influence the chemical shifts and coupling patterns of the molecule's protons.

Predicted ¹H NMR Spectrum and Interpretation

Caption: Molecular structure of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol with key proton environments highlighted.

The following table summarizes the predicted ¹H NMR data for 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol. The chemical shifts are estimated based on the typical ranges for protons in similar electronic environments.[3][4][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Triazole CH8.0 - 8.5Singlet (s)1HProtons on 1,2,4-triazole rings typically resonate in the downfield region (δ 7.5-9.5 ppm) due to the aromatic and electron-withdrawing nature of the ring.[3]
Triazole NHVariable (Broad)Broad Singlet (br s)1HThe chemical shift of N-H protons in triazoles is highly dependent on solvent, concentration, and temperature. The signal is often broad and may exchange with D₂O.[3]
Cyclobutanol OHVariable (Broad)Broad Singlet (br s)1HThe hydroxyl proton signal is typically a broad singlet and its chemical shift is variable. It will also exchange with D₂O.
Cyclobutane H (adjacent to C-OH and Triazole)2.5 - 3.0Multiplet (m)2HThese protons are deshielded by the adjacent electron-withdrawing triazole ring and the hydroxyl group. Complex splitting is expected due to coupling with neighboring diastereotopic protons.
Cyclobutane H (β to substituents)2.0 - 2.5Multiplet (m)2HThese protons are expected to be in a more shielded environment compared to the protons adjacent to the substituents.
Cyclobutane H (γ to substituents)1.8 - 2.2Multiplet (m)2HThese protons are the most shielded of the cyclobutane ring protons.

Comparison with Alternative Structures

To build confidence in the spectral assignment, it is instructive to compare the predicted spectrum with those of simpler, related molecules.

  • Cyclobutanol: The ¹H NMR spectrum of cyclobutanol shows a characteristic downfield signal for the proton on the carbon bearing the hydroxyl group (H-C-OH) at approximately 4.23 ppm.[4] The other cyclobutane protons appear as complex multiplets in the upfield region (1.11-2.46 ppm).[4] In our target molecule, the presence of the electron-withdrawing triazole ring at the same carbon would be expected to further deshield the adjacent cyclobutane protons.

  • 1,2,4-Triazole: The parent 1,2,4-triazole exhibits a signal for its C-H protons at around 8.2 ppm.[7] The N-H proton signal is typically broad and found further downfield. This provides a baseline for the expected chemical shift of the triazole proton in our compound, which will be slightly modified by the cyclobutanol substituent.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to synthesize and characterize 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, the following is a standard protocol for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

G A Sample Preparation B Instrument Setup A->B Insert Sample C Data Acquisition B->C Lock, Tune, Shim D Data Processing C->D Fourier Transform E Spectral Analysis D->E Phase & Baseline Correction, Integration

Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution height is adequate for the instrument's detector.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., a simple 90° pulse).

    • Set the number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

    • Set the relaxation delay to allow for full relaxation of the protons between scans (e.g., 1-5 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.[8]

    • Integrate the peaks to determine the relative number of protons for each signal.

Conclusion

The structural characterization of novel compounds is a cornerstone of chemical research and development. This guide provides a comprehensive, albeit predictive, interpretation of the ¹H NMR spectrum of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol. By understanding the fundamental NMR properties of the constituent 1,2,4-triazole and cyclobutanol moieties, researchers can confidently approach the analysis of this and related molecules. The provided experimental protocol offers a standardized method for obtaining high-quality data, which is essential for unambiguous structural assignment. This guide, therefore, serves as a valuable resource for scientists engaged in the synthesis and characterization of new chemical entities.

References

  • Chirkina, E., & Larina, L. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Online] Available at: [Link]

  • Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Online] Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Online] Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Online] Available at: [Link]

  • SpectraBase. 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Online] Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Online] Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). [Online] Available at: [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Online] Available at: [Link]

  • Ivanova, H. V., et al. (2024). Structure and Peculiarities of H NMR‐Spectra of Palladium(II) Complexes with 3‐(2‐pyridyl)‐5‐Alkyl‐1,2,4‐triazoles. ResearchGate. [Online] Available at: [Link]

  • Abraham, R. J., & Reid, M. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. (2023). [Online] Available at: [Link]

  • Gümüş, F., et al. (2019). Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Online] Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. (2024). [Online] Available at: [Link]

  • StudyOrgo.com. Deciphering 1H NMR Spectra. (2015). [Online] Available at: [Link]

  • Demirbaş, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. [Online] Available at: [Link]

  • Taylor, L., et al. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Online] Available at: [Link]

  • ResearchGate. Experimental 1 H NMR spectrum of... [Online] Available at: [Link]

  • Cretu, E., et al. Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. SciSpace. [Online] Available at: [Link]

  • Demirbaş, N., et al. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. [Online] Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Online] Available at: [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Topic: Mass Spectrometry Fragmentation Patterns of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol (MW 139.15 Da) is a critical pharmacophore intermediate, often utilized in the synthesis of JAK inhibitors and next-generation triazole antifungals. Its structure combines two distinct reactive moieties: a strained cyclobutanol ring and an aromatic 1,2,4-triazole heterocycle.

For the analytical scientist, this molecule presents a unique "dual-trigger" fragmentation profile. Unlike stable aliphatic alcohols, the cyclobutane ring strain (~26 kcal/mol) drives specific ring-opening pathways that compete with the standard heterocyclic cleavages of the triazole ring. This guide characterizes these patterns to distinguish this compound from its structural isomers (e.g., 1H-tautomers) and homologs (e.g., cyclopentyl analogs).

Fragmentation Mechanism Analysis

The mass spectral behavior of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol is governed by the competition between ring strain release and heterocyclic cleavage .

Primary Pathway: Cyclobutane Ring Strain Release (The "Ethylene Signatures")

The most diagnostic feature of cyclobutanol derivatives is the loss of ethylene (


).
  • Mechanism: The ionization of the hydroxyl group or the triazole nitrogen triggers an

    
    -cleavage of the cyclobutane ring. This is followed by a rearrangement (often McLafferty-like) that expels a neutral ethylene molecule (28 Da).
    
  • Diagnostic Transition:

    
    .
    
  • Significance: This transition distinguishes the cyclobutyl core from cyclopentyl analogs (which typically lose

    
     or 
    
    
    
    ) and cyclopropyl analogs (which are more resistant to ring fragmentation or lose
    
    
    via different energetics).
Secondary Pathway: Triazole Ring Disintegration

Once the aliphatic ring stress is relieved, energy is directed toward the triazole core.

  • HCN Elimination: A characteristic fragmentation of 1,2,4-triazoles is the loss of hydrogen cyanide (27 Da).

  • N2 Elimination: While less common in 1,2,4-triazoles compared to 1,2,3-triazoles, high-energy collisions can trigger the loss of

    
     (28 Da), often resulting in a highly reactive aziridine-like species.
    
Tertiary Pathway: Dehydration
  • Water Loss:

    
    .
    
  • Observation: This pathway is generally suppressed in cyclobutanols compared to acyclic alcohols because the resulting cyclobutenyl cation is highly strained. If observed, it often indicates a ring-opened intermediate.

Comparative Analysis: Performance vs. Alternatives

This section compares the fragmentation efficiency and diagnostic utility of the target molecule against its closest structural "alternatives" encountered during synthesis and metabolite identification.

Table 1: Comparative Fragmentation Profiles
FeatureTarget: Cyclobutanyl-Triazole Alt 1: Cyclopentyl Analog Alt 2: Cyclopropyl Analog
Molecular Ion (

)

140

154

126
Dominant Neutral Loss Ethylene (28 Da) Water (18 Da)Propene (42 Da) / Water
Ring Strain Energy High (~26 kcal/mol)Low (~6 kcal/mol)Very High (~27 kcal/mol)
Diagnostic Fragment

112
(Triazole-enols)

136 (Dehydrated ring)

84 (Triazole+CH2)
Fragmentation Efficiency High (Ring strain promotes cleavage)Medium (Requires higher CE)Low (Ring is kinetically stable)
Differentiation Key Look for -28 Da mass shift.Look for -18 Da dominance.Look for intact ring ions.
Critical Insight for Method Development

When developing MRM (Multiple Reaction Monitoring) assays:

  • For the Target: Prioritize the

    
     transition. It is chemically specific to the cyclobutane ring size.
    
  • For Isomers (1H vs 4H): The 4H- and 1H- tautomers of the triazole ring often interconvert in the gas phase. However, if derivatized (locking the tautomer), the 4H-isomer typically yields higher abundance of ring-cleavage fragments due to the localization of the charge near the cyclobutane attachment point.

Visualizing the Fragmentation Pathways[1]

The following diagram maps the competitive pathways. Note the central role of the ring-opening step.

FragmentationPathways M_Ion Precursor Ion [M+H]+ m/z 140 RingOpen Ring Opening (Alpha-Cleavage) M_Ion->RingOpen Ring Strain Relief Frag_122 Dehydration [M - H2O]+ m/z 122 M_Ion->Frag_122 - H2O (18 Da) Minor Pathway Frag_112 Product Ion [M - C2H4]+ m/z 112 RingOpen->Frag_112 - C2H4 (28 Da) McLafferty-like Frag_85 Triazole Cleavage [M - HCN - C2H4]+ m/z 85 Frag_112->Frag_85 - HCN (27 Da) Triazole Breakup

Figure 1: Competitive fragmentation pathways. The ethylene loss (


 112) is the primary diagnostic marker driven by cyclobutane ring strain.

Experimental Protocol: Validated LC-MS/MS Setup

To replicate these patterns and validate the identity of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol in a drug substance or biological matrix, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to protonate the triazole nitrogen (

    
    ).
    
Phase 2: Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV (Standard for small polar heterocycles).

  • Cone Voltage:

    • Low (15-20V): To preserve the Molecular Ion (

      
       140).
      
    • High (40-50V): To induce in-source fragmentation and observe the

      
       112 fragment.
      
  • Collision Energy (CID):

    • Perform a CE Ramp from 10 eV to 50 eV.

    • Target Observation: At ~25 eV, the

      
       112 peak should become the base peak (100% abundance).
      
Phase 3: Data Validation (The "Self-Check")

To ensure the signal is the target and not an isobaric interference:

  • Check the 112/140 Ratio: At 25 eV, this ratio should be > 1.0 (indicating facile ring loss).

  • Check for Water Loss: If the

    
     transition is dominant, suspect a cyclopentyl  or acyclic  isomer, not the cyclobutyl target.
    
  • Isotopic Pattern: Confirm the absence of Chlorine/Bromine patterns (common in synthetic precursors) to ensure the triazole ring is unsubstituted.

References

  • Holmes, J. L., & Rye, R. T. B. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry. Link

    • Grounding: Establishes the fundamental loss of as the specific fragment
  • IUPAC/NIST Mass Spectral Library. 1H-1,2,4-Triazole Mass Spectrum. NIST Standard Reference Data. Link

    • Grounding: Provides the baseline fragmentation for the 1,2,4-triazole moiety (HCN loss).
  • Jasak, J., et al. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites. AB SCIEX Technical Note. Link

    • Grounding: Validates LC-MS conditions for polar triazole metabolites and discusses fragment
  • Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways. RSC Advances. Link

    • Grounding: Recent data on the decomposition and fragmentation pathways of substituted 1,2,4-triazoles.[1]

Sources

Safety & Regulatory Compliance

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